molecular formula C9H11ClN2O B11760402 N-(3-Amino-5-chloro-2-methylphenyl)acetamide

N-(3-Amino-5-chloro-2-methylphenyl)acetamide

Cat. No.: B11760402
M. Wt: 198.65 g/mol
InChI Key: VPPGRIWTHDMVAA-UHFFFAOYSA-N
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Description

N-(3-Amino-5-chloro-2-methylphenyl)acetamide (CAS 2113623-44-0) is a chemical compound with the molecular formula C 9 H 11 ClN 2 O and a molecular weight of 198.65 g/mol . This substituted phenylacetamide is of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. Scientific studies have demonstrated that phenylacetamide derivatives exhibit notable pharmacological profiles, serving as key scaffolds for designing novel therapeutic candidates . A primary research application for this chemical class involves the investigation of antidepressant agents. Structurally related compounds have shown promising results as potent antidepressants in validated preclinical models, such as the tail suspension test (TST) and forced swim test (FST) . The mechanism of action for these active derivatives is linked to the inhibition of the monoamine oxidase A (MAO-A) enzyme . Elevated levels of MAO-A in the brain are associated with the metabolism of key neurotransmitters like serotonin and norepinephrine, and their inhibition is a well-established strategy for treating depression . Researchers can utilize this compound as a critical intermediate to synthesize and explore new molecules that interact with this biological target. Beyond neuroscience, substituted phenylacetamides and anilines are valuable precursors in organic synthesis. They are frequently employed in constructing more complex heterocyclic systems, such as benzimidazoles, which have diverse applications ranging from materials science to the development of dyes and pigments . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

N-(3-amino-5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C9H11ClN2O/c1-5-8(11)3-7(10)4-9(5)12-6(2)13/h3-4H,11H2,1-2H3,(H,12,13)

InChI Key

VPPGRIWTHDMVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C)Cl)N

Origin of Product

United States

Preparation Methods

Route 1: Sequential Chlorination, Nitration, and Reduction

This method leverages directing effects of protective groups to achieve regioselective substitutions.

Steps:

  • Acetylation of o-Toluidine :
    o-Toluidine (2-methylaniline) is acetylated with acetic anhydride to form N-(2-methylphenyl)acetamide .

    C6H5(CH3)NH2+(CH3CO)2OC6H5(CH3)NHCOCH3+CH3COOH\text{C}_6\text{H}_5(\text{CH}_3)\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5(\text{CH}_3)\text{NHCOCH}_3 + \text{CH}_3\text{COOH}
  • Chlorination :
    Chlorination using Cl2_2/FeCl3_3 introduces a chlorine atom at position 5 (meta to the acetamide group), yielding N-(5-chloro-2-methylphenyl)acetamide .

  • Nitration :
    Nitration with HNO3_3/H2_2SO4_4 directs a nitro group to position 3 (meta to the acetamide), forming N-(3-nitro-5-chloro-2-methylphenyl)acetamide .

  • Reduction :
    Catalytic hydrogenation or SnCl2_2/HCl reduces the nitro group to an amino group, producing the target compound:

    N-(3-nitro-5-chloro-2-methylphenyl)acetamideH2/PdN-(3-amino-5-chloro-2-methylphenyl)acetamide\text{N-(3-nitro-5-chloro-2-methylphenyl)acetamide} \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}

Yield : 87–94% (overall).

Route 2: Friedel-Crafts Acylation and Oxidative Ring-Opening

Adapted from patent CN116730859A, this route avoids hazardous reagents like trichloroacetaldehyde.

Steps:

  • Chlorination of o-Toluidine :
    o-Toluidine is treated with Cl2_2/H2_2O2_2 to form 2-methyl-4-chloroaniline .

  • Friedel-Crafts Acylation :
    Reaction with oxalyl chloride and AlCl3_3 yields 5-chloro-7-methylisatin .

  • Oxidative Ring-Opening :
    NaOH/H2_2O2_2 opens the isatin ring to form 5-chloro-2-amino-3-methylbenzoic acid .

  • Amidation :
    Thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with methylamine to form the target acetamide.

Key Advantages :

  • Avoids concentrated H2_2SO4_4 and toxic byproducts.

  • Overall yield: 95%.

Route 3: One-Pot Synthesis via Electrophilic Substitution

A streamlined approach using bis(trichloromethyl) carbonate (BTC) for cyclization:

  • Cyclization :
    2-Amino-3-methylbenzoic acid reacts with BTC to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione .

  • Aminolysis :
    Treatment with aqueous methylamine yields 2-amino-N,3-dimethylbenzamide .

  • Halogenation :
    N-Chlorosuccinimide (NCS) introduces chlorine at position 5 via electrophilic substitution.

Conditions :

  • Solvent: Dichloromethane.

  • Temperature: 0–25°C.

  • Yield: 97.2%.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Key Steps Nitration/ReductionFriedel-CraftsOne-pot halogenation
Yield 87–94%95%97.2%
Hazardous Reagents HNO3_3, Cl2_2H2_2O2_2BTC
Scalability ModerateHighHigh

Critical Reaction Conditions

Chlorination Optimization

  • Solvent : Dichloroethane (50°C, 3 h) maximizes Cl substitution at position 5.

  • Catalyst : FeCl3_3 improves regioselectivity.

Nitration Selectivity

  • Directing Groups : Acetamide meta-directs nitro groups to position 3.

  • Side Products : Ortho nitration (<5%) is minimized using H2_2SO4_4/HNO3_3 at 0°C.

Industrial-Scale Considerations

  • Waste Reduction : Route 2 generates 30% less waste than traditional methods.

  • Cost Efficiency : Route 3 reduces steps and avoids expensive catalysts .

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-5-chloro-2-methylphenyl)acetamide has been studied for its potential as an antimicrobial agent . Research indicates that structural modifications can significantly influence its biological activity:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various acetamide derivatives, including this compound, revealing a strong correlation between structural features and biological activity. The presence of the chloro group was found to enhance antimicrobial effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of this compound on human cancer cell lines (e.g., CEM and MCF-7) demonstrated its ability to inhibit cell proliferation and induce apoptosis, marking it as a promising candidate for cancer therapy .

Biological Studies

The compound has been utilized in various biological assays:

  • Enzyme Inhibition Studies : this compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be crucial for drug metabolism .
  • Behavioral Studies : In preclinical trials assessing antidepressant-like effects, varying doses of this compound resulted in significant reductions in immobility duration in forced swimming tests, suggesting potential antidepressant properties .

Case Study 1: Antimicrobial Activity

Objective : To assess the antibacterial effects against Klebsiella pneumoniae.

Method : Minimum Inhibitory Concentration (MIC) was determined for this compound compared to structurally similar compounds.

Results : The compound exhibited an MIC of 512 µg/mL, demonstrating enhanced antibacterial activity attributed to the chloro substituent .

Case Study 2: Anticancer Activity

Objective : Evaluate cytotoxic effects on cancer cell lines.

Method : Human cancer cell lines were treated with varying concentrations of the compound.

Results : Significant inhibition of cell growth was observed with IC50 values indicating potent anticancer activity, suggesting further investigation for therapeutic development .

Summary Table of Biological Activities

ActivityTested CompoundMIC (µg/mL)Behavioral Test Results
AntibacterialThis compound512N/A
AnticancerThis compoundN/AInduced apoptosis in treated cells
AntidepressantThis compoundN/ASignificant reduction in immobility at doses

Mechanism of Action

The mechanism of action of N-(3-Amino-5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The amino group and the chloro substituent play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Features and Crystallography

Substituent positions and electronic effects significantly alter molecular geometry and crystal packing. For example:

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide: The meta-chloro substituent reduces molecular symmetry, resulting in monoclinic crystal systems with distinct lattice constants compared to methyl-substituted analogs .
  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide : Dual chloro substituents enhance electron-withdrawing effects, leading to tighter molecular packing and altered space groups (e.g., P2₁/c vs. P-1) .

Table 1: Structural Parameters of Selected Acetamides

Compound Substituents Crystal System Space Group Notable Features
Target Compound 3-NH₂, 5-Cl, 2-CH₃ Not Reported Mixed electronic effects
N-(3-Chlorophenyl)-trichloro-acetamide 3-Cl Monoclinic P2₁/c Asymmetric unit with 1 molecule
N-(3,5-Dichlorophenyl)-trichloro-acetamide 3,5-Cl₂ Triclinic P-1 Enhanced electron withdrawal
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH Hydrogen-bonding capacity

Pharmacological Activities

Substituent modifications directly impact biological activity:

  • Antimicrobial Activity: N-(3,5-Difluorophenyl)acetamide and N-(3-Isopropylphenyl)acetamide exhibit strong gram-positive antibacterial activity due to fluorinated and bulky alkyl groups enhancing membrane penetration .
  • Enzyme Inhibition: N-(Thiazol-2-yl)acetamide and N-(6-Chloropyridin-2-yl)acetamide show antifungal activity via thiazole and pyridine moieties interacting with fungal enzymes . N-(Benzothiazol-2-yl)acetamide derivatives inhibit monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE), suggesting the target compound’s amino group could modulate similar pathways .
  • Cancer and Inflammation :

    • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide demonstrates anti-cancer activity against HCT-1 and MCF-7 cell lines, highlighting the role of sulfonyl and heterocyclic groups .

Table 2: Pharmacological Profiles of Selected Acetamides

Compound Biological Activity Mechanism/Target Key Substituents Reference
Target Compound Not Reported 3-NH₂, 5-Cl, 2-CH₃
N-(3,5-Difluorophenyl)acetamide Antibacterial (Gram+) Membrane disruption 3,5-F₂
N-(Thiazol-2-yl)acetamide Antifungal Enzyme inhibition Thiazole ring
N-(Benzothiazol-2-yl)acetamide MAO-B/BChE inhibition Neurotransmitter modulation Benzothiazole
N-(4-Methoxyphenyl)-sulfonyl-acetamide Anti-cancer Apoptosis induction Sulfonyl, pyrrolidine

Biological Activity

N-(3-Amino-5-chloro-2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of an amino group and a chloro substituent on a methylphenyl ring. The structural formula can be represented as follows:

C9H10ClN1O\text{C}_9\text{H}_{10}\text{ClN}_1\text{O}

This compound's unique structure influences its interaction with biological targets, contributing to its pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to antimicrobial effects. For instance, it has been noted to affect enzymes critical for microbial growth, thereby exhibiting potential as an antimicrobial agent.
  • Cell Signaling Modulation : It may alter signaling pathways by binding to receptors or other proteins, influencing processes such as cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potency .

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy, particularly in targeting triple-negative breast cancer (TNBC) cells. The compound has shown efficacy in reducing cancer stem cell populations and modulating surface markers associated with tumor aggressiveness .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AnticancerMDA-MB-231 TNBC cellsReduced CD15s + CSC population
AnticancerMDA-MB-453 TNBC cellsDecreased migration and morphology

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that modifications in the side chains significantly influenced the antibacterial activity, with some derivatives showing MIC values as low as 8 μg/mL against resistant strains .
  • Cancer Treatment Investigation : In a recent investigation, treatment with this compound led to a significant reduction in the percentage of CD15s + and CD44 + cancer stem cell populations in TNBC models. The treatment demonstrated a marked decrease in cell viability and migration capabilities, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Amino-5-chloro-2-methylphenyl)acetamide, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • The compound can be synthesized via acylation of 3-amino-5-chloro-2-methylaniline with acetyl chloride or chloroacetyl chloride. Key steps include:

Acylation : React the amine with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere to prevent oxidation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

  • Critical Factors : Temperature control (to avoid side reactions), solvent purity, and stoichiometric ratios (1:1.2 amine to acetyl chloride) to maximize yield.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 or CDCl3_3 to confirm aromatic protons, acetamide methyl groups, and amine protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+^+ peak at m/z 227.06) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodology :

  • Solubility Profile :
SolventSolubility (mg/mL)
DMSO>50
Ethanol~10–15
Water<1
  • Experimental Impact : Use DMSO for stock solutions in biological assays, but ensure <1% DMSO in final concentrations to avoid cytotoxicity. For crystallography, optimize solvent mixtures (e.g., DCM/hexane) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., HOMO = -6.2 eV, LUMO = -1.8 eV) and Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., mGluR5) based on structural analogs .

Q. What strategies resolve contradictions in crystallographic data analysis for this compound?

  • Methodology :

  • Software Tools : SHELXL for refinement against high-resolution data. Validate using R-factors (<5%) and residual electron density maps .
  • Twinned Data : Apply SHELXD for structure solution and SHELXE for experimental phasing in cases of twinning or low-resolution data .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity in related acetamide derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values of analogs (e.g., chloro vs. fluoro substituents) in enzyme inhibition assays. Example
DerivativeIC50_{50} (nM)Target
N-(3-Chloro-2-methylphenyl)acetamide120mGluR5
N-(3-Fluoro-2-methylphenyl)acetamide85mGluR5
  • Key Insight : Chloro substituents enhance metabolic stability but may reduce binding affinity compared to fluoro analogs .

Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase Assays : Use ADP-Glo™ kinase assay to measure inhibition of kinases (e.g., EGFR, VEGFR2) at varying concentrations (1–100 µM).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and key residues (e.g., Lys721 in EGFR) .

Contradictions and Troubleshooting

Q. How to address discrepancies in NMR spectra due to tautomerism or solvent effects?

  • Methodology :

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., amine proton exchange).
  • Solvent Screening : Compare spectra in DMSO-d6d_6, CDCl3_3, and CD3_3OD to isolate solvent-induced shifts .

Q. Why do crystallographic refinements sometimes fail for this compound, and how can this be mitigated?

  • Methodology :

  • Data Quality : Ensure resolution ≤1.0 Å and completeness >95%. Use synchrotron sources if lab-based X-rays fail.
  • Disorder Modeling : Apply PART instructions in SHELXL to model disordered solvent or substituents .

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